2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a phenylacetic acid backbone, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid typically involves the introduction of chloro, fluoro, and trifluoromethyl groups onto a phenylacetic acid structure. One common method involves the reaction of 2-chloro-4-fluorotoluene with trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reagent concentrations, are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: Used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as chloro, fluoro, and trifluoromethyl enhances its reactivity, allowing it to participate in various chemical reactions. These interactions can modulate biological pathways, making it a valuable compound in drug development .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)phenylboronic acid
- 2-Chloro-4-trifluoromethyl-pyrimidine
Uniqueness
2-Chloro-3-fluoro-4-(trifluoromethyl)phenylacetic acid is unique due to the combination of chloro, fluoro, and trifluoromethyl groups on a phenylacetic acid backbone. This unique structure imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
2-[2-chloro-3-fluoro-4-(trifluoromethyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF4O2/c10-7-4(3-6(15)16)1-2-5(8(7)11)9(12,13)14/h1-2H,3H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPVVEVHBAIVMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC(=O)O)Cl)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.